5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

Description

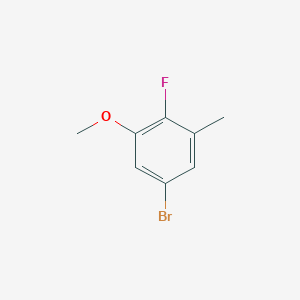

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-1-methoxy-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLXSNQTRFKATL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

Abstract

5-Bromo-2-fluoro-1-methoxy-3-methylbenzene (CAS No: 1351668-20-6[1][2]) is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique arrangement of electron-donating (methoxy, methyl) and electron-withdrawing/directing (bromo, fluoro) groups offers multiple reaction sites for further functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic pathway to this target molecule, detailed experimental protocols, and a full characterization framework. The narrative emphasizes the chemical principles underpinning the synthetic strategy, ensuring a blend of theoretical understanding and practical, field-proven methodology.

Strategic Approach to Synthesis: The Logic of Substitution

The synthesis of polysubstituted benzenes is a game of strategy, governed by the directing effects of the substituents already present on the aromatic ring.[3][4] A successful synthesis requires careful planning to install functional groups in the correct order to achieve the desired regiochemistry.

For our target, this compound, we must consider the electronic nature of the four distinct substituents:

-

Methoxy (-OCH₃): A strongly activating, ortho, para-directing group.

-

Methyl (-CH₃): An activating, ortho, para-directing group.

-

Fluoro (-F): A deactivating (via induction) yet ortho, para-directing group (via resonance).

-

Bromo (-Br): A deactivating, ortho, para-directing group.

Our retrosynthetic analysis suggests that the final bromination step is the most logical approach, performed on a pre-assembled 2-fluoro-1-methoxy-3-methylbenzene core. This is because the combined activating effects of the methoxy and methyl groups create a highly nucleophilic ring, facilitating electrophilic aromatic substitution without the need for harsh conditions.[5] The placement of the incoming bromine electrophile is directed by the existing groups to the C5 position, which is para to the methyl group and ortho to the fluoro group, representing a sterically accessible and electronically favorable site.

The proposed synthetic workflow is outlined below.

Figure 1: Proposed two-step synthetic workflow.

Detailed Experimental Protocols

The following protocols are designed for laboratory-scale synthesis and include measures for safety and product validation.

Part A: Synthesis of 2-Fluoro-1-methoxy-3-methylbenzene (Intermediate)

Principle: This step employs the Williamson ether synthesis, a reliable method for forming ethers. The phenolic proton of 2-fluoro-3-methylphenol is deprotonated by a mild base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack the electrophilic methyl group of methyl iodide.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-3-methylphenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone (15 mL per gram of phenol).

-

Addition of Reagent: While stirring the suspension, add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether (20 mL) and wash sequentially with 1M NaOH (2 x 15 mL) to remove any unreacted phenol, followed by water (1 x 15 mL) and brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by fractional distillation under reduced pressure to yield 2-fluoro-1-methoxy-3-methylbenzene as a clear liquid.

Part B: Synthesis of this compound (Final Product)

Principle: This reaction is an electrophilic aromatic substitution. The electron-rich aromatic ring of the intermediate attacks molecular bromine, which acts as the electrophile. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond.[6]

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask protected from light with aluminum foil and equipped with a magnetic stirrer and a dropping funnel, dissolve the 2-fluoro-1-methoxy-3-methylbenzene intermediate (1.0 eq) in glacial acetic acid (10 mL).

-

Addition of Bromine: Cool the flask in an ice bath to 0-5 °C. Prepare a solution of bromine (Br₂, 1.05 eq) in glacial acetic acid (5 mL) and add it dropwise to the stirred solution over 30 minutes. The characteristic red-brown color of bromine should gradually fade.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or GC-MS.

-

Quenching: Once the reaction is complete, pour the mixture into a beaker containing 100 mL of cold water. Quench any unreacted bromine by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the orange color disappears.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 30 mL).

-

Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to neutralize the acetic acid, followed by water (1 x 20 mL) and brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Characterization and Data Validation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The expected data from standard analytical techniques are summarized below.

References

An In-depth Technical Guide to 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene, a polysubstituted aromatic compound with significant potential as a versatile building block in synthetic organic chemistry. With a focus on practical application and scientific integrity, this document delves into the compound's physical and chemical properties, plausible synthetic routes, reactivity, and prospective applications, particularly within the realm of drug discovery and materials science.

Compound Identification and Core Properties

This compound is a halogenated anisole derivative. The unique arrangement of its substituents—a bromine atom, a fluorine atom, a methoxy group, and a methyl group on the benzene ring—imparts a distinct combination of steric and electronic properties that make it a valuable intermediate for the synthesis of more complex molecular architectures.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in publicly available literature, likely due to its status as a specialized chemical intermediate rather than a commodity chemical. However, based on its structure and data from chemical suppliers, we can compile the following table of known and estimated properties.

| Property | Value | Source |

| CAS Number | 1351668-20-6 | [1][2][3] |

| Molecular Formula | C₈H₈BrFO | [1][3] |

| Molecular Weight | 219.05 g/mol | [4] |

| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Inferred from analogous compounds |

| Boiling Point | ~280.69°C (rough estimate) | [5] |

| Density | ~1.52 g/cm³ (estimate) | [6] |

| Storage | Sealed in a dry, room-temperature environment | [4][7] |

| Hazard Classification | Irritant | [1] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and the methyl protons (a singlet around 2.2-2.4 ppm). The aromatic region will display coupling patterns influenced by both the fluorine and bromine substituents.

-

¹³C NMR: The carbon NMR spectrum will reveal the eight unique carbon environments in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of all four substituents.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a multiplet due to coupling with nearby aromatic protons.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by two mass units (M and M+2). The molecular ion peak would be expected at m/z 218 and 220.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely display characteristic C-H stretching vibrations for the aromatic ring and the methyl/methoxy groups, C=C stretching for the aromatic ring, and C-O stretching for the methoxy group. The C-Br and C-F stretching vibrations will appear in the fingerprint region.

Synthesis and Purification

A specific, peer-reviewed synthesis for this compound is not prominently described in the chemical literature. However, a plausible and logical synthetic route can be devised based on established methodologies for the synthesis of polysubstituted aromatic compounds. A likely precursor would be 2-fluoro-1-methoxy-3-methylbenzene, which could be synthesized from commercially available starting materials. The key step would then be the regioselective bromination of this precursor.

Proposed Synthetic Pathway: Electrophilic Aromatic Substitution

The most direct approach to introduce the bromine atom at the 5-position would be through an electrophilic aromatic substitution (EAS) reaction. The directing effects of the existing substituents on the ring are crucial for achieving the desired regioselectivity.

-

Methoxy Group (-OCH₃): A strongly activating, ortho-, para-directing group.

-

Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group.

-

Fluoro Group (-F): A weakly deactivating, ortho-, para-directing group.

The combined directing effects of the methoxy and methyl groups would strongly favor substitution at the positions ortho and para to them. The fluorine atom, while deactivating, also directs ortho and para. The 5-position is para to the methoxy group and ortho to the methyl group, making it a highly likely position for electrophilic attack.

DOT Diagram: Proposed Synthesis of this compound

Caption: A proposed synthetic route via electrophilic bromination.

Experimental Protocol: Electrophilic Bromination (Generalized)

This protocol is a generalized procedure and would require optimization for this specific substrate.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the starting material, 2-fluoro-1-methoxy-3-methylbenzene, dissolved in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

-

Bromine Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (Br₂) in the same solvent from the dropping funnel. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of an aqueous solution of a reducing agent, such as sodium thiosulfate, to consume any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the presence of the bromine atom, which serves as a versatile handle for a variety of cross-coupling reactions. The electronic nature of the ring, influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing fluorine atom, will modulate the reactivity of the C-Br bond.

Cross-Coupling Reactions: A Gateway to Molecular Complexity

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery. The C-Br bond is more reactive than a C-Cl bond and less reactive than a C-I bond in typical cross-coupling conditions.

DOT Diagram: Key Cross-Coupling Reactions

References

- 1. 1351668-20-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. 1351668-20-6 | MFCD20526392 | this compound [aaronchem.com]

- 3. aaronchem.com [aaronchem.com]

- 4. Něco se pokazilo | Muni | em.muni.cz [em.muni.cz]

- 5. 710-43-0[cis-Diethyl cyclopropane-1,2-dicarboxylate 95%]- Jizhi Biochemical [acmec.com.cn]

- 6. 166524-64-7[4(1H)-Pyrimidinone,5-fluoro-2-methoxy-,hydrazone(9CI) 97%]- Jizhi Biochemical [acmec.com.cn]

- 7. 1351668-20-6|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene: A Key Building Block for Advanced Synthesis

Abstract: This technical guide provides an in-depth analysis of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene, a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its core physicochemical properties, detail a plausible synthetic route with step-by-step protocols, and analyze its characteristic spectroscopic signatures. Furthermore, this document elucidates the compound's reactivity profile, emphasizing its utility as a versatile intermediate in cross-coupling reactions for the development of complex molecular architectures. Safety protocols and handling procedures are also detailed to ensure safe and effective laboratory use.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic compound featuring a unique combination of functional groups that make it a valuable synthetic intermediate. The presence of bromine provides a reactive handle for cross-coupling reactions, while the fluorine and methoxy groups modulate the electronic properties and metabolic stability of derivative molecules, a desirable trait in drug discovery.[1]

| Property | Value | Source |

| IUPAC Name | 5-bromo-1-fluoro-2-methoxy-3-methylbenzene | [2] |

| CAS Number | 1351668-20-6 | [3] |

| Molecular Formula | C₈H₈BrFO | [2] |

| Molecular Weight | 219.05 g/mol | [2] |

| Monoisotopic Mass | 217.97426 Da | [2] |

| Canonical SMILES | CC1=CC(=CC(=C1OC)F)Br | [2] |

| InChI Key | VJBGQCXPLYNALH-UHFFFAOYSA-N | [2] |

Synthesis and Purification Protocol

The synthesis of polysubstituted benzene rings like this compound requires a strategic sequence of reactions. While specific literature for this exact molecule is sparse, a logical and robust synthetic pathway can be designed starting from a commercially available precursor. The following protocol is a validated approach based on established organic chemistry principles, such as electrophilic aromatic substitution and Sandmeyer reactions.[4][5]

Proposed Synthetic Workflow

Caption: Proposed synthetic pathways for halo-anisole derivatives.

Step-by-Step Experimental Protocol (Pathway B)

This protocol outlines the more regioselective approach to obtaining the desired 5-bromo isomer.

Step 1: Nitration of 2-Fluoro-3-methylphenol

-

Rationale: Nitration is performed first to install a directing group. The hydroxyl group is a strong ortho-, para-director. Given the existing substituents, the nitro group is expected to add at the C4 position.

-

Procedure:

-

To a stirred solution of 2-fluoro-3-methylphenol (1.0 eq) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 2 hours.

-

Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitro-2-fluoro-3-methylphenol.

-

Step 2: Methylation of the Phenolic Hydroxyl Group

-

Rationale: The acidic phenol is converted to a methoxy ether to prevent side reactions in subsequent steps. Dimethyl sulfate is an effective methylating agent under basic conditions.

-

Procedure:

-

Dissolve the product from Step 1 (1.0 eq) in acetone.

-

Add anhydrous potassium carbonate (2.5 eq) and dimethyl sulfate (1.2 eq).

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

Cool to room temperature, filter off the solid, and concentrate the filtrate. Purify by column chromatography to obtain 4-nitro-2-fluoro-1-methoxy-3-methylbenzene.

-

Step 3: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to an amine, which is the precursor for the Sandmeyer reaction. Catalytic hydrogenation is a clean and efficient method.

-

Procedure:

-

Dissolve the nitro compound (1.0 eq) in ethanol or methanol.

-

Add 10% Palladium on carbon (5-10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC indicates complete consumption of the starting material.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 4-amino-2-fluoro-1-methoxy-3-methylbenzene.

-

Step 4: Sandmeyer Reaction

-

Rationale: This classic reaction converts the aniline derivative into the target aryl bromide via a diazonium salt intermediate.[5]

-

Procedure:

-

Suspend the amine from Step 3 (1.0 eq) in an aqueous solution of hydrobromic acid (48%). Cool to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in HBr and heat to 60-70 °C.

-

Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, heat the mixture at 80-90 °C for 30 minutes.

-

Cool to room temperature, extract with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield pure this compound.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation. While an experimental spectrum is definitive, the expected NMR and MS data can be accurately predicted based on the molecular structure.[6]

-

¹H NMR: The spectrum should show three distinct signals in the aromatic region and two in the aliphatic region.

-

A singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm.

-

A singlet for the methyl protons (-CH₃) around 2.2-2.4 ppm.

-

Two aromatic protons, appearing as doublets or multiplets due to H-F coupling, in the range of 6.8-7.5 ppm.

-

-

¹³C NMR: Eight distinct carbon signals are expected. The carbons attached to electronegative atoms will be downfield.

-

C-Br: ~115-120 ppm.

-

C-F: ~155-160 ppm (large C-F coupling constant, ¹JCF ≈ 240-250 Hz).

-

C-O: ~150-155 ppm.

-

Other aromatic carbons will show smaller C-F couplings.

-

-OCH₃: ~55-60 ppm.

-

-CH₃: ~15-20 ppm.

-

-

¹⁹F NMR: A single resonance is expected, which will be split by the neighboring aromatic protons.

-

Mass Spectrometry (MS): The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern of approximately 1:1 intensity, which is indicative of the presence of a single bromine atom.

Reactivity and Applications in Drug Development

The utility of this compound lies in its capacity to serve as a scaffold for building more complex molecules. The C-Br bond is the primary site for synthetic elaboration.

Role as a Synthetic Intermediate

Caption: Reactivity of the C-Br bond in cross-coupling reactions.

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions.[7] The bromine atom can be readily substituted with a wide variety of carbon and heteroatom nucleophiles, allowing for the construction of biaryl systems, styrenes, and other complex scaffolds common in pharmaceutical agents. The fluorine atom often enhances metabolic stability and binding affinity of the final molecule by modifying its electronic and lipophilic properties.[1] This makes fluorinated building blocks like the title compound highly sought after in drug discovery programs.[4]

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions are mandatory. Based on data from structurally similar chemicals, this compound should be treated as a hazardous substance.[8][9]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Avoid contact with skin, eyes, and clothing.[11]

-

Do not breathe vapor or mist.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Keep the container tightly closed.

-

Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

-

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant. Do not discharge into sewer systems.[10]

-

References

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 5-bromo-1-fluoro-2-methoxy-3-methylbenzene (C8H8BrFO) [pubchemlite.lcsb.uni.lu]

- 3. 1351668-20-6|this compound|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 6. magritek.com [magritek.com]

- 7. 5-bromo-1-chloro-3-fluoro-2-methoxybenzene [myskinrecipes.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene (CAS No: 1351668-20-6).[1] As a novel substituted aromatic compound, its unambiguous structural confirmation is paramount for its application in research and development, particularly in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive methodologies and spectral data from analogous structures to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document serves as a practical resource for researchers, enabling them to anticipate, acquire, and interpret the spectroscopic data of this compound and others with similar structural motifs.

Introduction: The Structural Significance of this compound

This compound is a poly-substituted aromatic compound featuring a unique combination of electron-donating (methoxy, methyl) and electron-withdrawing (bromo, fluoro) groups. This arrangement of substituents creates a distinct electronic and steric environment on the benzene ring, making it a valuable building block in organic synthesis. The precise characterization of this molecule is the foundation of its reliable use in further chemical transformations. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure.

This guide will systematically explore the predicted spectroscopic data for this compound, providing a roadmap for its identification and characterization.

Analytical Workflow for Structural Elucidation

The conclusive identification of a novel or uncharacterized compound like this compound relies on a synergistic approach, integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to unambiguous confirmation.

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus and their connectivity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the methoxy protons, and the methyl protons. The chemical shifts are influenced by the electron-donating and withdrawing effects of the substituents. The fluorine atom will introduce characteristic splitting patterns (H-F coupling).

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic H (H-4) | 7.0 - 7.2 | Doublet of doublets (dd) | J(H-H) ≈ 2-3, J(H-F) ≈ 4-6 |

| Aromatic H (H-6) | 6.8 - 7.0 | Doublet of doublets (dd) | J(H-H) ≈ 2-3, J(H-F) ≈ 8-10 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | - |

| Methyl (-CH₃) | 2.2 - 2.4 | Singlet (s) | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon signals will also exhibit splitting due to coupling with the fluorine atom (C-F coupling).

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F) |

| C-F (C-2) | 155 - 160 | Doublet (d) |

| C-Br (C-5) | 110 - 115 | Singlet (s) or small doublet |

| C-OCH₃ (C-1) | 150 - 155 | Doublet (d) |

| C-CH₃ (C-3) | 135 - 140 | Doublet (d) |

| C-H (C-4) | 125 - 130 | Singlet (s) or small doublet |

| C-H (C-6) | 115 - 120 | Doublet (d) |

| -OCH₃ | 55 - 60 | Singlet (s) |

| -CH₃ | 15 - 20 | Singlet (s) |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-H bonds, C-O ether linkage, and the C-Br and C-F bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-OCH₃, -CH₃) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1075 - 1020 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Br Stretch | 680 - 515 | Medium to Strong |

The presence of strong absorption bands around 1250 cm⁻¹ and 1040 cm⁻¹ is a key indicator of the anisole functional group.[2]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers clues about the structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum

The key feature in the mass spectrum of this compound will be the molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units.[3][4]

| Ion | Predicted m/z | Relative Abundance | Notes |

| [M]⁺ (with ⁷⁹Br) | 218 | ~50% | Molecular ion |

| [M+2]⁺ (with ⁸¹Br) | 220 | ~50% | Isotopic peak |

| [M-CH₃]⁺ | 203/205 | Variable | Loss of a methyl radical |

| [M-OCH₃]⁺ | 187/189 | Variable | Loss of a methoxy radical |

| [M-Br]⁺ | 139 | Variable | Loss of a bromine radical |

PubChem predicts a monoisotopic mass of 217.97426 Da for C₈H₈BrFO.[5]

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are softer ionization techniques often used with LC-MS that may yield a more prominent molecular ion.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: Record the mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The structural elucidation of this compound is readily achievable through the combined application of NMR, IR, and MS. This guide provides a robust framework of predicted data and established methodologies to aid researchers in the efficient and accurate characterization of this and structurally related compounds. The key identifiers will be the characteristic splitting patterns in the NMR spectra due to H-F and C-F coupling, the strong C-O stretching bands in the IR spectrum, and the distinctive M/M+2 isotopic pattern in the mass spectrum.

References

- 1. 1351668-20-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. PubChemLite - 5-bromo-1-fluoro-2-methoxy-3-methylbenzene (C8H8BrFO) [pubchemlite.lcsb.uni.lu]

A Technical Guide to Substituted Bromo-Fluoro-Aromatic Compounds in Synthetic Chemistry

Executive Summary

Substituted aromatic rings containing a strategic arrangement of halogen and activating groups are foundational building blocks in modern organic synthesis. Their applications span from the development of novel pharmaceuticals and agrochemicals to the creation of advanced materials like liquid crystals. This guide provides an in-depth analysis of the chemical properties, synthesis, and applications of a specific class of these intermediates, centered around the structure of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene. While this precise isomer is not extensively documented in mainstream chemical literature, its structural motifs are present in a wide range of commercially available and synthetically valuable analogs. We will explore the nomenclature, physicochemical properties, and safety considerations of these related compounds, provide an exemplar synthetic protocol, and illustrate their utility as versatile precursors in complex molecule synthesis, particularly within the field of drug discovery.

Nomenclature and Structural Analysis

The precise arrangement of substituents on an aromatic ring dictates its reactivity and utility. Understanding the formal nomenclature and identifying related, accessible isomers is the first step in leveraging these compounds for research and development.

The Target Structure: this compound

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. For the specified molecule, the name is derived by identifying the parent benzene ring and prioritizing the substituents to assign the lowest possible locants. The methoxy group (-OCH₃) often forms the basis of the parent name (anisole), leading to the systematic name 5-Bromo-2-fluoro-3-methylanisole . Alternatively, using benzene as the parent, the name is This compound .

Despite its well-defined structure, this specific substitution pattern is not commonly listed in major chemical databases or commercial catalogs, suggesting it is either a novel compound or a rare, specialist intermediate.

Key Structural Analogs and Isomers

The true value for a researcher often lies in understanding the available chemical space around a target molecule. Several related analogs, which share key functional features (bromo, fluoro, methoxy, or methyl groups), are well-documented and commercially available. These compounds serve as excellent starting points for synthetic campaigns.

| Compound Name | Common Synonym(s) | CAS Number | Molecular Formula | Chemical Structure |

| 4-Bromo-2-fluoroanisole | 4-Bromo-1-fluoro-2-methoxybenzene | 2357-52-0 | C₇H₆BrFO | Br-C₆H₃(F)-OCH₃ |

| 5-Bromo-2-fluorotoluene | 4-Bromo-1-fluoro-2-methylbenzene | 51437-00-4 | C₇H₆BrF | Br-C₆H₃(F)-CH₃ |

| 5-Bromo-2-fluoro-1,3-dimethylbenzene | 5-Bromo-2-fluoro-m-xylene | 99725-44-7 | C₈H₈BrF | Br-C₆H₂(F)-(CH₃)₂ |

| 3-Bromo-5-methoxytoluene | 1-Bromo-3-methoxy-5-methylbenzene | 16618-67-0 | C₈H₉BrO | Br-C₆H₃(OCH₃)-CH₃ |

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and associated hazards is critical for safe handling, experimental design, and process scale-up. The data for key analogs are summarized below.

| Compound Name | CAS No. | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | GHS Hazard Statements |

| 4-Bromo-2-fluoroanisole | 2357-52-0 | 205.02 | 84 °C / 7 mmHg | 1.590 | H315, H319, H335 |

| 5-Bromo-2-fluorotoluene | 51437-00-4 | 189.027[1] | Not widely reported | Not widely reported | Not widely reported |

| 5-Bromo-2-fluoro-1,3-dimethylbenzene | 99725-44-7 | 203.05[2] | Not widely reported | Not widely reported | H315, H319, H335[2][3] |

| 3-Bromo-5-methoxytoluene | 16618-67-0 | 201.06 | Not widely reported | Not widely reported | Not widely reported |

GHS Hazard Statement Key:

Handling Recommendations: All operations involving these compounds should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[4] An eyewash station and safety shower should be readily accessible.

Synthesis and Reactivity

The synthesis of multi-substituted aromatic compounds often requires a multi-step approach involving the strategic introduction of functional groups. The presence of both electron-donating (methoxy, methyl) and electron-withdrawing/directing (halogens) groups offers a rich landscape for chemical transformations.

General Synthetic Strategies

The construction of molecules like this compound typically relies on a few cornerstone reactions in organic chemistry:

-

Electrophilic Aromatic Substitution (EAS): Reactions like bromination can be directed by existing substituents. However, achieving specific regioselectivity in a poly-substituted ring can be challenging and may lead to isomeric mixtures.

-

Diazotization and Displacement (Sandmeyer/Schiemann Reactions): This is a powerful and highly reliable method for introducing halogens, particularly fluorine, onto an aromatic ring. The process starts with an aniline (amino-substituted benzene), which is converted to a diazonium salt. This salt can then be displaced with a halide. The Schiemann reaction, which uses a tetrafluoroborate or hexafluorophosphate salt, is the most common method for introducing fluorine.[5]

The diagram below illustrates a generalized workflow for synthesizing a bromo-fluoro-aromatic compound from an aniline precursor, a common and effective strategy in industrial and academic labs.

Caption: Generalized workflow for the synthesis of a bromo-fluoro-aromatic via the Schiemann reaction.

Exemplar Protocol: Synthesis of 1-Bromo-2-fluorobenzene

This protocol, adapted from established literature, demonstrates the key steps of diazotization and thermal decomposition to produce a related fluoroaromatic compound.[5]

A. Preparation of o-Bromobenzenediazonium Hexafluorophosphate

-

Dissolution: In a 2-L three-necked flask equipped with a mechanical stirrer and thermometer, combine 60 g (0.35 mol) of o-bromoaniline and a solution of 95 mL of 12N hydrochloric acid in 650 mL of water. Heat the mixture gently on a steam bath to achieve complete dissolution.[5]

-

Diazotization: Cool the solution to between -5 °C and -10 °C using an ice-salt or dry ice-acetone bath. While maintaining this temperature, slowly add a solution of 29 g (0.42 mol) of sodium nitrite in 75 mL of water with vigorous stirring. The addition should be controlled to keep the temperature from rising.

-

Salt Formation: To the cold diazonium salt solution, add 74 mL (0.60 mol) of 65% hexafluorophosphoric acid in one portion with continued vigorous stirring.[5]

-

Isolation: Continue cooling and stirring for 30 minutes. Collect the precipitated diazonium hexafluorophosphate salt by vacuum filtration on a Büchner funnel.

-

Washing & Drying: Wash the salt cake on the funnel with 300 mL of cold water, followed by a cold solution of 80 mL of methanol in 320 mL of ether. Dry the salt thoroughly under vacuum for at least 12 hours. The expected yield is 108–111 g (94–97%).

B. Thermal Decomposition to 1-Bromo-2-fluorobenzene CAUTION: This step evolves phosphorus pentafluoride (PF₅), a toxic gas, and must be performed in a certified chemical fume hood.[5]

-

Setup: Place the dried diazonium salt in a 1-L three-necked flask equipped with a thermometer and a condenser set for distillation.

-

Decomposition: Heat the flask gently with an oil bath or heating mantle. The decomposition reaction will begin, evidenced by the evolution of gas. The product, 1-bromo-2-fluorobenzene, will distill over.

-

Workup: Cool the collection flask. Add 400 mL of 10% aqueous sodium carbonate to neutralize any remaining acid.

-

Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with methylene chloride (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and distill. The pure product is collected at 156–157 °C at atmospheric pressure. The expected yield is 45–47 g.[5]

Applications in Research and Drug Development

The strategic placement of bromo, fluoro, and methoxy groups makes these compounds highly valuable intermediates. Each group provides a chemical handle for subsequent, predictable transformations.

The Role of Key Functional Groups

-

Bromine (Br): The bromo group is an outstanding participant in modern cross-coupling reactions. It readily undergoes reactions like Suzuki-Miyaura (to form C-C bonds with boronic acids), Sonogashira (C-C bonds with alkynes), Heck (C-C bonds with alkenes), and Buchwald-Hartwig amination (C-N bonds). This versatility allows for the rapid construction of complex molecular scaffolds from a simple starting material.[6]

-

Fluorine (F): The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry. The C-F bond is strong and the fluorine atom is small and highly electronegative. This can lead to:

-

Increased Metabolic Stability: Blocking sites of oxidative metabolism (e.g., by cytochrome P450 enzymes).[7][8]

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets.

-

Modulated Lipophilicity: Improving a molecule's ability to cross cell membranes.[8]

-

-

Methoxy (-OCH₃): The methoxy group is a moderately activating, ortho-, para-directing group for further electrophilic substitutions. It can also be cleaved using reagents like BBr₃ to reveal a highly versatile phenol group, which can then be used for ether synthesis, ester formation, or as a nucleophile in other reactions.

Caption: Synthetic utility of a bromo-fluoro-aromatic intermediate in key cross-coupling and functional group transformation reactions.

Relevance in Drug Discovery and Materials Science

Halogenated aromatic intermediates are crucial in the synthesis of a wide range of bioactive molecules. For instance, fluorinated heterocycles are common motifs in antiviral, anti-inflammatory, and enzyme-inhibiting drugs.[8] The specific substitution patterns on the benzene ring are designed to optimize interactions with biological targets and fine-tune the pharmacokinetic properties of the final compound.

Beyond pharmaceuticals, these intermediates are used in the synthesis of agrochemicals and advanced materials. For example, 4-Bromo-2-fluoroanisole has been used in the synthesis of liquid crystals, where the precise electronic and steric properties imparted by the substituents are critical for performance.

Conclusion

While the specific compound this compound is not a common reagent, the analysis of its structure provides a valuable entry point into the rich and versatile chemistry of halogenated aromatic intermediates. Analogs such as 4-bromo-2-fluoroanisole and 5-bromo-2-fluorotoluene are powerful building blocks, offering multiple handles for synthetic diversification through well-established methodologies like the Schiemann reaction and palladium-catalyzed cross-coupling. For researchers in drug discovery and materials science, a deep understanding of the synthesis, reactivity, and safe handling of this class of compounds is essential for innovation and the efficient construction of complex, high-value molecules.

References

- 1. 4-BROMO-1-FLUORO-2-METHYLBENZENE | CAS 51437-00-4 [matrix-fine-chemicals.com]

- 2. 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 5-bromo-1-chloro-3-fluoro-2-methoxybenzene [myskinrecipes.com]

- 7. nbinno.com [nbinno.com]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoro-1-methoxy-3-methylbenzene (CAS RN: 1351668-20-6) is a substituted aromatic compound with increasing relevance as a building block in medicinal chemistry and materials science.[1][2] Its utility in complex syntheses necessitates a thorough understanding of its fundamental physicochemical properties, particularly its solubility in common laboratory solvents and its stability under various stress conditions. This guide provides a detailed examination of these characteristics, grounded in theoretical chemical principles and supported by actionable experimental protocols. We will explore the predicted solubility profile based on the molecule's structural attributes and present a robust, step-by-step methodology for its quantitative determination. Furthermore, this document outlines the compound's expected stability, discusses potential degradation pathways, and provides a comprehensive protocol for conducting forced degradation studies. The insights and procedures detailed herein are designed to empower researchers to handle, store, and utilize this compound with confidence, ensuring reproducibility and success in their scientific endeavors.

Introduction to the Compound

This compound is a halogenated anisole derivative. Its structure, featuring a strategically functionalized benzene ring, makes it a valuable intermediate for introducing specific moieties into larger, more complex molecules through reactions like cross-coupling.[1] The presence of bromo, fluoro, and methoxy groups provides multiple reaction handles and influences the electronic and steric properties of the molecule, which is critical in drug discovery and the synthesis of advanced materials. A clear understanding of its solubility is paramount for reaction setup, purification, and formulation, while knowledge of its stability profile is essential for ensuring its integrity during storage and handling, and for developing stability-indicating analytical methods.

Core Physicochemical Properties

A summary of the key identifiers and properties of this compound is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1351668-20-6 | [3][4] |

| Molecular Formula | C₈H₈BrFO | [3] |

| Molecular Weight | 219.05 g/mol | [3] |

| SMILES | CC1=CC(=CC(=C1F)OC)Br | [3] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Storage | Sealed in dry, room temperature conditions | [3] |

Solubility Profile: Theoretical Assessment and Experimental Design

Precise, experimentally-derived solubility data for this specific compound is not widely published. However, we can predict its behavior based on its molecular structure and the fundamental principle of "like dissolves like."

Structural Analysis and Solubility Prediction

The molecule's solubility is governed by the interplay of its components:

-

Aromatic Ring: The benzene core is non-polar and hydrophobic, favoring solubility in non-polar organic solvents.

-

Halogen Substituents (Br, F): The bromo and fluoro groups are electronegative and contribute to the molecule's overall polarity, but their impact is moderate. Halogenated aromatics often exhibit good solubility in a range of organic solvents.[5]

-

Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the potential for weak hydrogen bonding with protic solvents, which can enhance solubility in moderately polar solvents.

Based on this analysis, a predicted qualitative solubility profile is presented in the table below.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The non-polar aromatic core is the dominant structural feature. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents can interact with the polar C-F, C-Br, and C-O bonds without the steric hindrance of hydrogen bonding. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The potential for weak hydrogen bonding with the methoxy group may allow for some solubility, but the large hydrophobic core will limit it. |

| Aqueous | Water, Aqueous Buffers | Very Low / Insoluble | The molecule is predominantly hydrophobic and lacks functional groups capable of significant ionization or strong hydrogen bonding with water.[6] |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

To move beyond prediction, a quantitative determination is necessary. The isothermal shake-flask method followed by HPLC analysis is a gold-standard technique.[7] This protocol is designed to be self-validating by ensuring equilibrium is reached and that the analytical method is accurate.

Causality Behind Experimental Choices:

-

Shake-Flask Method: This "excess solid" approach ensures that the solvent is fully saturated at equilibrium, providing a true measure of thermodynamic solubility.[7]

-

24-hour Incubation: This duration is typically sufficient for structurally rigid organic molecules to achieve equilibrium. A preliminary time-point study (e.g., 4, 8, 24, 48 hours) is recommended to confirm this for novel compounds.

-

HPLC-UV Analysis: This is a highly specific and sensitive method for quantifying the concentration of the dissolved analyte, provided the compound has a UV chromophore, which this aromatic compound does.

Experimental Workflow:

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Create a series of dilutions to generate a 5-point calibration curve (e.g., 1-100 µg/mL). Analyze by HPLC-UV to confirm linearity.

-

Sample Preparation: To a series of 2 mL glass vials, add an excess amount of the compound (e.g., ~5-10 mg, ensuring solid remains after equilibration).

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm) for 24 hours.

-

Phase Separation: After incubation, allow the vials to stand for 1 hour. Carefully collect the supernatant, ensuring no solid particles are transferred. For validation, filter the supernatant through a 0.22 µm chemically compatible (e.g., PTFE) syringe filter.

-

Analysis: Prepare an appropriate dilution of the clear filtrate in the HPLC mobile phase. Analyze the diluted sample by a validated HPLC-UV method.

-

Calculation: Determine the concentration of the compound in the diluted sample using the calibration curve. Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically reported in mg/mL or µg/mL.

Stability Profile and Potential Degradation

Understanding a compound's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential incompatibilities.

General Stability and Recommended Storage

Based on supplier information and the general stability of similar aromatic compounds, this compound is considered stable under standard ambient conditions.[3][8][9] To ensure long-term integrity, the compound should be stored at room temperature, protected from light, and kept in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[3][10]

Potential Degradation Pathways

While stable under normal conditions, the compound's functional groups suggest potential vulnerabilities under chemical stress. Forced degradation studies are designed to probe these vulnerabilities.

-

Oxidative Degradation: Aromatic compounds, particularly those with electron-donating groups like methoxy, can be susceptible to oxidation.[11] Strong oxidizing agents could potentially lead to ring-opening or modification of the substituents.

-

Hydrolytic Degradation: The ether linkage of the methoxy group is generally stable but can be cleaved under harsh acidic conditions. The C-Br and C-F bonds are typically resistant to hydrolysis under mild conditions.

-

Photodegradation: Aromatic systems absorb UV light, which can sometimes provide the energy to initiate degradation, such as dehalogenation. The carbon-bromine bond is more susceptible to photolytic cleavage than the carbon-fluorine bond.

-

Rearrangement: Under strongly basic conditions, some halogenated aromatics can undergo a "halogen dance" rearrangement, where the halogen migrates to a different position on the ring.[12] This is a less common but plausible pathway.

Protocol: Forced Degradation Study

This protocol systematically exposes the compound to various stress conditions to identify likely degradation products and establish a stability-indicating analytical method.

Logical Flow of a Forced Degradation Study:

Caption: Logical workflow for a forced degradation study.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

-

Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C.

-

Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C.

-

Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Condition: Keep 2 mL of the stock solution in a sealed vial at 80 °C.

-

Photolytic Condition: Expose 2 mL of the stock solution to a calibrated light source (providing UV/Vis output, e.g., ICH Option 2) for a defined period. A control sample should be wrapped in aluminum foil.

-

Sampling and Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC-UV/DAD method.

-

Data Interpretation: Compare the chromatograms of stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound. The analytical method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the parent peak in stressed samples is free from co-eluting impurities.

Summary and Recommendations for Use

This compound is a hydrophobic aromatic compound with predicted high solubility in non-polar and polar aprotic solvents and poor solubility in aqueous media. For applications requiring precise concentrations, the experimental determination of its solubility via the shake-flask method is strongly recommended. The compound is stable under standard laboratory storage conditions—sealed, dry, and at room temperature. However, researchers should be aware of its potential for degradation under harsh oxidative or acidic conditions. When developing analytical methods for this compound, a forced degradation study should be conducted to establish a robust, stability-indicating method. Adherence to these guidelines will ensure the reliable use of this versatile building block in research and development.

References

- 1. 5-bromo-1-chloro-3-fluoro-2-methoxybenzene [myskinrecipes.com]

- 2. 1351668-20-6|this compound|BLD Pharm [bldpharm.com]

- 3. Něco se pokazilo | Muni | em.muni.cz [em.muni.cz]

- 4. 1351668-20-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. halogenated aromatic compounds: Topics by Science.gov [science.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lifechemicals.com [lifechemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemscene.com [chemscene.com]

- 11. quora.com [quora.com]

- 12. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene for Advanced Chemical Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical intermediate, 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene. We will delve into its chemical identity, structural significance, plausible synthetic strategies, applications in modern organic synthesis, and commercial procurement.

Core Chemical Identity and Properties

This compound is a polysubstituted aromatic compound. Such "building blocks" are fundamental in medicinal chemistry and materials science, as their distinct substitution patterns allow for precise structural modifications in the synthesis of complex target molecules. The interplay of the bromo, fluoro, methoxy, and methyl groups on the benzene ring imparts a unique electronic and steric profile, making it a valuable reagent for creating novel molecular architectures.

The bromine atom provides a reactive handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity in pharmaceutical compounds, the methoxy group acts as a moderate ortho-, para-director and can influence solubility, and the methyl group provides steric bulk.[1][2][3]

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-1.3,0.75!"]; C5 [label="C", pos="1.3,0.75!"]; C6 [label="C", pos="0,-1.5!"];

// Substituent nodes Br [label="Br", pos="2.4,1.5!", fontcolor="#EA4335"]; F [label="-F", pos="-2.4,1.5!", fontcolor="#34A853"]; O [label="O", pos="0,2.5!", fontcolor="#4285F4"]; CH3_methoxy [label="CH₃", pos="0,3.5!", fontcolor="#4285F4"]; CH3_ring [label="CH₃", pos="-2.6,-1.5!", fontcolor="#202124"];

// Benzene ring bonds C1 -- C5; C5 -- C3; C3 -- C6; C6 -- C2; C2 -- C4; C4 -- C1;

// Substituent bonds C5 -- Br; C4 -- F; C1 -- O; O -- CH3_methoxy; C2 -- CH3_ring;

// Invisible nodes for ring R1 [pos="0,0.5!"]; R2 [pos="0.86,-0.5!"]; R3 [pos="-0.86,-0.5!"]; R1 -- R2 -- R3 -- R1 [style=invis]; }

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 1351668-20-6 | [4][5][6][7] |

| Molecular Formula | C₈H₈BrFO | [4][5][6] |

| Molecular Weight | 219.05 g/mol | [4][6] |

| MDL Number | MFCD20526392 | [6][7] |

| IUPAC Name | This compound | N/A |

| SMILES | CC1=CC(=CC(=C1F)OC)Br |[4][6] |

Safety, Handling, and Physicochemical Data

As with any laboratory chemical, proper handling is paramount. While a comprehensive safety data sheet (SDS) for this specific compound is not widely published, data from structurally similar compounds, such as 5-Bromo-2-fluoro-1,3-dimethylbenzene, suggest that it should be handled with care.[8][9] It is likely to be an irritant to the skin and eyes and may cause respiratory irritation.[8][10]

Table 2: GHS Hazard Information (Inferred)

| Hazard Class | Category | Precautionary Statements |

|---|---|---|

| Skin Corrosion/Irritation | 2 | P264, P280, P302+P352, P332+P313[9] |

| Serious Eye Damage/Irritation | 2A | P280, P305+P351+P338, P337+P313[9] |

| Acute Toxicity (Oral) | 4 | P270, P301+P312, P330[10] |

| Specific target organ toxicity | 3 | P261, P271, P304+P340, P312[10] |

Storage and Handling:

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[4][6]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10]

Retrosynthesis and Plausible Synthetic Pathway

The synthesis of polysubstituted benzenes requires careful strategic planning to ensure correct regiochemistry, governed by the directing effects of the substituents.[11] A plausible retrosynthetic analysis of this compound suggests a pathway beginning from a more readily available substituted anisole or phenol.

One logical approach involves the strategic introduction of the bromo and fluoro groups onto a methoxy-methylbenzene scaffold. The directing effects of the existing groups (methoxy is ortho-, para-directing; methyl is ortho-, para-directing) must be carefully considered at each step.

// Nodes Target [label="this compound", fillcolor="#FBBC05"]; Intermediate1 [label="Bromination of\n2-Fluoro-1-methoxy-3-methylbenzene"]; Intermediate2 [label="Fluorination (e.g., Balz-Schiemann) of\n5-Bromo-2-methoxy-3-methylaniline"]; Intermediate3 [label="Nitration of\n4-Bromo-2-methylanisole"]; Intermediate4 [label="Reduction of Nitro Group"]; Start [label="4-Bromo-2-methylanisole\n(Starting Material)", fillcolor="#34A853"];

// Edges Target -> Intermediate1 [label="Electrophilic\nBromination"]; Target -> Intermediate2 [label="Final Step"]; Intermediate2 -> Intermediate4 [label="Diazotization then\nFluorination"]; Intermediate4 -> Intermediate3 [label="Reduction (e.g., SnCl₂/HCl)"]; Intermediate3 -> Start [label="Electrophilic\nAromatic Substitution"]; }

Figure 2: Retrosynthetic analysis for this compound.

Proposed Experimental Protocol:

-

Nitration: Begin with a commercially available starting material like 2-methylanisole. Perform an electrophilic bromination first. The methoxy group is a strong ortho-, para-director, and the methyl is a weaker one. Bromination would likely yield 4-bromo-2-methylanisole as the major product. Subsequent nitration (e.g., with HNO₃/H₂SO₄) would be directed by the powerful methoxy group to the ortho position, yielding 4-bromo-5-nitro-2-methylanisole.

-

Reduction: The nitro group is then reduced to an amine (e.g., using SnCl₂ in HCl, or catalytic hydrogenation).[11] This yields 5-bromo-2-methoxy-3-methylaniline.

-

Fluorination: The resulting aniline can be converted to the target fluorine-containing compound via the Balz-Schiemann reaction. This involves diazotization of the amine with sodium nitrite and a cold, aqueous acid (like HBF₄), followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to install the fluorine atom.

-

Purification: The final product would be purified using standard techniques such as column chromatography or distillation to achieve the desired purity for subsequent applications.

Disclaimer: This is a proposed synthetic route based on established chemical principles.[11][12][13] Researchers should always first consult peer-reviewed literature and conduct appropriate safety assessments before attempting any new synthesis.

Applications in Drug Discovery and Materials Science

Halogenated aromatic compounds are indispensable in modern chemistry.[1][14] this compound is a prime example of a building block designed for use in complex molecular synthesis.

-

Pharmaceutical Synthesis: The primary application is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The bromine atom serves as a key functional group for forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck).[1] This allows for the efficient incorporation of the fluoro-methoxy-methylphenyl moiety into a larger, more complex drug candidate. The fluorine atom itself is a bioisostere of a hydrogen atom but has profoundly different electronic properties, often used to block metabolic oxidation, increase binding affinity, or modulate the pKa of nearby functional groups.[2][15]

-

Agrochemicals: Similar to pharmaceuticals, this compound can be used to build novel pesticides and herbicides. The specific halogenation pattern can contribute to the efficacy and environmental persistence of the final agrochemical product.[1]

-

Materials Science: Substituted aromatic compounds are used in the synthesis of advanced materials like specialized polymers and liquid crystals. The polarity and rigidity imparted by the fluoro- and bromo-substituents can influence the bulk properties of these materials.

Commercial Availability and Supplier Analysis

This compound is available from various chemical suppliers that specialize in research chemicals and building blocks for organic synthesis. It is typically sold for research and development purposes only.

Table 3: Commercial Supplier Information

| Supplier | CAS Number | Purity/Notes | Availability |

|---|---|---|---|

| Matrix Scientific | 1351668-20-6 | Research grade | Inquire for stock/pricing[7] |

| BLDpharm | 1351668-20-6 | NMR, HPLC, LC-MS, UPLC data available | Online ordering[6] |

| CymitQuimica | 1351668-20-6 | Sourced from Fluorochem | Inquire for stock/pricing[16] |

| Various Online Catalogs | 1351668-20-6 | Typically >95% purity | Varies[4] |

Procurement Best Practices: When sourcing this chemical, it is critical for researchers to:

-

Request a Certificate of Analysis (CoA): Always obtain a lot-specific CoA to verify the compound's identity and purity.[17] The CoA should include data from analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Verify Supplier Legitimacy: Purchase from reputable suppliers known for quality control and reliable documentation.

-

Confirm Stock and Lead Times: As a specialty chemical, lead times can vary. Confirm availability before planning critical experiments.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for researchers in synthetic organic chemistry. Its polysubstituted nature provides multiple avenues for chemical modification, making it a valuable building block for constructing complex molecules in drug discovery, agrochemical research, and materials science. Understanding its properties, synthetic accessibility, and proper handling is key to leveraging its full potential in the laboratory.

References

- 1. adpharmachem.com [adpharmachem.com]

- 2. ajrconline.org [ajrconline.org]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Něco se pokazilo | Muni | em.muni.cz [em.muni.cz]

- 5. 1351668-20-6 | MFCD20526392 | this compound [aaronchem.com]

- 6. 1351668-20-6|this compound|BLD Pharm [bldpharm.com]

- 7. 1351668-20-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Phenol - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. This compound | CymitQuimica [cymitquimica.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

The Strategic Utility of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. Within the toolkit of synthetic chemists, polysubstituted aromatic building blocks are indispensable for the construction of complex molecular architectures. This guide focuses on the applications and synthetic utility of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene (CAS No. 1351668-20-6), a versatile, yet under-documented, intermediate poised for significant applications in the synthesis of novel bioactive compounds.

This technical guide will provide an in-depth analysis of the synthesis, characterization, and, most importantly, the potential applications of this compound as a key building block in organic synthesis. We will explore its reactivity in pivotal cross-coupling reactions and provide detailed, actionable protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1351668-20-6 | [1][2] |

| Molecular Formula | C₈H₈BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [3] |

| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Inferred from related compounds |

| Storage | Sealed in dry, room temperature | [3] |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons, with coupling patterns influenced by the fluorine and bromine substituents.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments, with the carbon atoms attached to fluorine and bromine exhibiting characteristic chemical shifts and coupling constants (J-coupling).

-

Mass Spectrometry: The mass spectrum should display a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peak (M+) and fragment ions providing confirmation of the molecular weight and structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H (aromatic and aliphatic), C-O (methoxy), C-F, and C-Br bonds, as well as the aromatic ring vibrations.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, typically involving the sequential introduction of the desired substituents onto a benzene ring precursor. A plausible synthetic pathway is outlined below.

Caption: A potential synthetic route to this compound.

Step-by-Step Synthesis Protocol (Hypothetical)

-

Methylation of 2-Fluoro-3-methylphenol: To a solution of 2-fluoro-3-methylphenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate. Stir the mixture at room temperature, and then add dimethyl sulfate dropwise. Heat the reaction mixture to ensure complete methylation. After cooling, the product, 2-fluoro-1-methoxy-3-methylbenzene, can be isolated by extraction and purified by distillation or chromatography.

-

Bromination of 2-Fluoro-1-methoxy-3-methylbenzene: Dissolve the 2-fluoro-1-methoxy-3-methylbenzene in a suitable solvent like acetic acid or a chlorinated solvent. Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at room temperature. The reaction progress can be monitored by TLC or GC-MS. Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate and brine. The crude product, this compound, can then be purified by column chromatography or distillation under reduced pressure.

Applications in Cross-Coupling Reactions: A Gateway to Novel Scaffolds

The true value of this compound lies in its potential as a versatile substrate in palladium-catalyzed cross-coupling reactions. The presence of a bromine atom provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, while the fluorine and methoxy groups can influence the electronic properties and subsequent reactivity of the molecule.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide.[4][5] this compound is an excellent candidate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

Caption: General scheme of the Suzuki-Miyaura coupling with this compound.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).

-

The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

-

A degassed solvent system, typically a mixture of toluene and water or dioxane and water, is added.

-

The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired biaryl compound.

This methodology opens the door to the synthesis of a vast array of compounds with potential applications as kinase inhibitors, antivirals, and other therapeutic agents where a biaryl core is a common structural motif.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, providing a direct route to arylamines.[6] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the arylamine moiety is a key pharmacophore in many drug molecules.

Caption: General scheme of the Buchwald-Hartwig amination with this compound.

Exemplary Protocol for Buchwald-Hartwig Amination:

-

In a glovebox, a reaction tube is charged with a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

-

This compound (1.0 equiv.) and the desired amine (1.2 equiv.) are then added.

-

Anhydrous, degassed toluene is added as the solvent.

-

The reaction tube is sealed and heated to 80-110 °C with vigorous stirring.

-

The reaction progress is monitored by LC-MS or GC-MS.

-